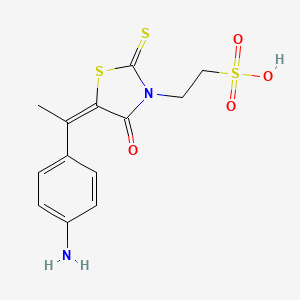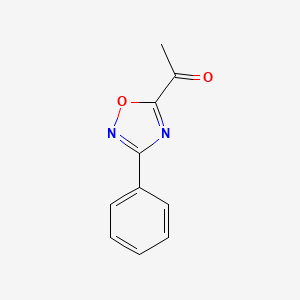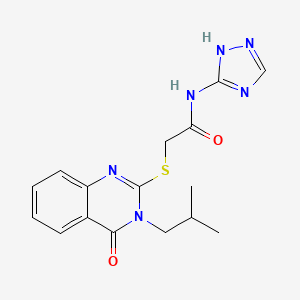
5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds like 5-methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, often involves reactions such as lithiation, halogen exchange, and Suzuki cross-coupling. For instance, 5-pyrimidylboronic acid derivatives can be synthesized through lithium-halogen exchange reactions followed by Suzuki cross-coupling, which yields various heteroarylpyrimidines (Saygılı, Batsanov, & Bryce, 2004). Similar methodologies may apply to the synthesis of this compound, involving strategic functionalization of the pyrimidine core.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by techniques such as X-ray crystallography, revealing how substituents like methoxy and pyrrolidin-3-yloxy groups influence the overall geometry and electron distribution of the molecule. For example, the study of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines demonstrated the influence of hydrogen bonding on chiral discrimination in the crystalline phase, which could be relevant for understanding the structural properties of this compound (Agarkov et al., 2023).
Applications De Recherche Scientifique
Antiviral Activity
5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride and its derivatives have been explored for their potential in antiviral applications. For instance, Hocková et al. (2003) conducted a study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include variations of the methoxy-pyrimidine structure. They found that these compounds displayed notable inhibitory activity against retroviruses, such as human immunodeficiency virus (HIV), in cell culture, highlighting their potential in antiviral therapies (Hocková et al., 2003).
Synthetic Chemistry and Drug Design
The compound and its related structures have been utilized in the synthesis of various heterocyclic compounds. Majumdar et al. (1998) described the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from corresponding pyrimidine structures, demonstrating the versatility of methoxy-pyrimidine compounds in creating new chemical entities (Majumdar et al., 1998). Additionally, Bergstrom et al. (1984) studied antiviral activity in C-5 substituted tubercidin analogues, which are closely related to the pyrimidine structure, showcasing its significance in drug development (Bergstrom et al., 1984).
Chemical Synthesis and Intermediates
Liu Guo-ji (2009) focused on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a new intermediate compound of pyrimidine, suggesting the importance of methoxy-pyrimidine compounds in chemical synthesis processes (Liu Guo-ji, 2009).
Safety and Hazards
Orientations Futures
Pyrrolidine derivatives, such as 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, are of great interest in drug discovery due to their wide range of biological activities . Future research could focus on exploring new synthetic methodologies and designing new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
The exact target of “5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is currently unknown. Pyrimidine derivatives are often involved in various biological processes, including dna and rna synthesis, due to their resemblance to the structure of the nucleobase cytosine .
Mode of Action
They may inhibit or activate these targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Given its pyrimidine structure, it could potentially influence pathways involving nucleotide synthesis or metabolism .
Propriétés
IUPAC Name |
5-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-13-8-5-11-9(12-6-8)14-7-2-3-10-4-7;/h5-7,10H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADCGQHQIBXBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2491486.png)

![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B2491498.png)
![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
